molecular formula C24H16N2O4S B11351277 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351277
M. Wt: 428.5 g/mol
InChI Key: RMQQMSHYSAODEG-UHFFFAOYSA-N
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Description

N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent to form the benzofuran ring.

    Introduction of the Methylbenzoyl Group: The benzofuran core is then subjected to Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxazole Ring: The intermediate product is then reacted with a suitable oxazole precursor under conditions that promote cyclization, such as heating with a dehydrating agent.

    Attachment of the Thiophene Ring: The final step involves the coupling of the oxazole intermediate with a thiophene derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran, thiophene, and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[2-(4-Methylbenzoyl)-1-benzofuran-3-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings

Properties

Molecular Formula

C24H16N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H16N2O4S/c1-14-8-10-15(11-9-14)22(27)23-21(16-5-2-3-6-18(16)29-23)25-24(28)17-13-19(30-26-17)20-7-4-12-31-20/h2-13H,1H3,(H,25,28)

InChI Key

RMQQMSHYSAODEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CS5

Origin of Product

United States

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